1-methyl-6-(3-oxo-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propyl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-6-(3-oxo-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propyl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is a complex organic compound that features a unique structure combining pyrrolo and pyridinone moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-6-(3-oxo-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propyl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one typically involves multi-step organic reactionsKey steps include cyclization reactions, functional group transformations, and coupling reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-methyl-6-(3-oxo-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propyl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
1-methyl-6-(3-oxo-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propyl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-methyl-6-(3-oxo-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propyl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.
Pyrazolo[3,4-d]pyrimidine Derivatives: Known for their potential as CDK2 inhibitors and anticancer agents.
Imidazole Containing Compounds: Explored for their therapeutic potential in various diseases.
Uniqueness
1-methyl-6-(3-oxo-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propyl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one stands out due to its unique combination of structural features, which may confer distinct biological activities and therapeutic potential compared to other similar compounds .
Properties
IUPAC Name |
6-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-oxopropyl]-1-methylpyrrolo[2,3-c]pyridin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-19-7-2-13-3-8-20(18(23)17(13)19)10-5-16(22)21-9-4-15-14(12-21)6-11-24-15/h2-3,6-8,11H,4-5,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGBEPUZEXSBFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCC(=O)N3CCC4=C(C3)C=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.